1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride 1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 2413898-19-6
VCID: VC6212204
InChI: InChI=1S/C8H17N3O.ClH/c1-8(12)11-6-4-10(3-2-9)5-7-11;/h2-7,9H2,1H3;1H
SMILES: CC(=O)N1CCN(CC1)CCN.Cl
Molecular Formula: C8H18ClN3O
Molecular Weight: 207.7

1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride

CAS No.: 2413898-19-6

Cat. No.: VC6212204

Molecular Formula: C8H18ClN3O

Molecular Weight: 207.7

* For research use only. Not for human or veterinary use.

1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride - 2413898-19-6

Specification

CAS No. 2413898-19-6
Molecular Formula C8H18ClN3O
Molecular Weight 207.7
IUPAC Name 1-[4-(2-aminoethyl)piperazin-1-yl]ethanone;hydrochloride
Standard InChI InChI=1S/C8H17N3O.ClH/c1-8(12)11-6-4-10(3-2-9)5-7-11;/h2-7,9H2,1H3;1H
Standard InChI Key IEXLKUJTTDIYQW-UHFFFAOYSA-N
SMILES CC(=O)N1CCN(CC1)CCN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4. A 2-aminoethyl group (–CH₂CH₂NH₂) is attached to the nitrogen at position 4, while an acetyl group (–COCH₃) substitutes the nitrogen at position 1. The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmacological applications.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₈ClN₃O
Molecular Weight207.7 g/mol
CAS Number2413898-19-6
IUPAC Name1-[4-(2-aminoethyl)piperazin-1-yl]ethanone hydrochloride
SMILESCC(=O)N1CCN(CC1)CCN.Cl
Hazard StatementsH302, H315, H319, H335

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While no explicit synthesis route for this compound is documented, a plausible method involves:

  • Alkylation of Piperazine: Reacting piperazine with chloroacetone in the presence of a base (e.g., K₂CO₃) to form 1-(piperazin-1-yl)ethanone.

  • Aminoethylation: Introducing the aminoethyl group via reaction with 2-chloroethylamine hydrochloride under basic conditions.

  • Salt Formation: Treating the free base with HCl to yield the hydrochloride salt.

Industrial Manufacturing

Large-scale production likely employs continuous flow reactors to optimize yield and purity. Key challenges include controlling exothermic reactions during alkylation and ensuring efficient removal of byproducts like ethylenediamine.

Pharmacological and Biological Applications

Antimicrobial Activity

Piperazine derivatives exhibit broad-spectrum antimicrobial effects. For example, Schiff base complexes of 1-(2-aminoethyl)piperazine show inhibitory activity against Staphylococcus aureus (MIC: 8–16 µg/mL) . The aminoethyl group in this compound may enhance membrane permeability, disrupting bacterial cell walls .

Neuropharmacological Effects

Piperazine derivatives act as dopamine reuptake inhibitors, suggesting potential antidepressant applications. The aminoethyl side chain may enhance blood-brain barrier penetration, though in vivo studies are required .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Piperazine Derivatives

CompoundMolecular FormulaKey DifferencesBiological Activity
1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochlorideC₈H₁₈ClN₃OAcetyl group at N1Antimicrobial, potential anticancer
2-[4-(2-Aminoethyl)piperazin-1-yl]ethanolC₈H₁₉N₃OEthanol group instead of acetylAntidepressant, neuroprotective
1-(2-Aminoethyl)piperazineC₆H₁₅N₃Lacks acetyl substituentIntermediate in drug synthesis

The acetyl group in the target compound enhances electrophilicity, potentially increasing reactivity toward nucleophilic biological targets compared to ethanol or unsubstituted analogs.

Future Research Directions

  • Synthetic Optimization: Develop one-pot synthesis methods to improve yield (>80%) and reduce purification steps.

  • In Vivo Toxicology: Assess chronic toxicity in rodent models to establish safe dosage ranges.

  • Mechanistic Studies: Investigate interactions with bacterial topoisomerases and human kinases using X-ray crystallography.

  • Formulation Development: Explore nanoparticle encapsulation to enhance bioavailability for intravenous delivery .

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